molecular formula C10H19BO2 B6160662 rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane, cis CAS No. 1309366-00-4

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane, cis

Cat. No.: B6160662
CAS No.: 1309366-00-4
M. Wt: 182.1
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Description

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane, cis: is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound’s structure includes a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a cyclopropyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane, cis typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Formation of the Dioxaborolane Ring: The cyclopropyl intermediate is then reacted with pinacol and boron trifluoride etherate to form the dioxaborolane ring. The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane, cis undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: It can be reduced to form borohydrides, which are useful in various reduction reactions.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or organometallic compounds are used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane, cis has numerous applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials and polymers due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane, cis exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The compound’s ability to participate in cross-coupling reactions is due to the formation of a boronate complex, which facilitates the transfer of the boron atom to the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a cyclopropyl group.

    4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane: Similar structure but with an isobutyl group instead of a cyclopropyl group.

Uniqueness

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane, cis is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where the cyclopropyl group can influence the reactivity and selectivity of the compound.

Properties

CAS No.

1309366-00-4

Molecular Formula

C10H19BO2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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